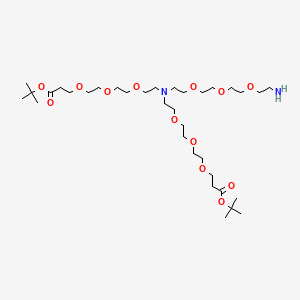

N-(Amino-PEG3)-N-bis(PEG3-Boc)

Description

Properties

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H68N2O13/c1-33(2,3)48-31(37)7-13-39-19-25-45-28-22-42-16-10-36(12-18-44-24-30-47-27-21-41-15-9-35)11-17-43-23-29-46-26-20-40-14-8-32(38)49-34(4,5)6/h7-30,35H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTRLMBLMSQXPOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCN(CCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H68N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901101656 | |

| Record name | 4,7,10,16,19,22-Hexaoxa-13-azapentacosanedioic acid, 13-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-, 1,25-bis(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901101656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

712.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2055042-62-9 | |

| Record name | 4,7,10,16,19,22-Hexaoxa-13-azapentacosanedioic acid, 13-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-, 1,25-bis(1,1-dimethylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2055042-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,16,19,22-Hexaoxa-13-azapentacosanedioic acid, 13-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-, 1,25-bis(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901101656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties and Applications of Branched PEG Linkers

This technical guide provides a detailed overview of the molecular characteristics and common applications of the trifunctional polyethylene (B3416737) glycol (PEG) linker, N-(Amino-PEG3)-N-bis(PEG3-Boc). This molecule and its derivatives are pivotal in the field of bioconjugation, particularly in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

The nomenclature in this class of molecules can be ambiguous. The following table summarizes the molecular formula and weight for the most likely interpretation of the requested compound and closely related, commercially available derivatives.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| N-(Amino-PEG3)-N-bis(PEG3-t-butyl ester)* | C34H68N2O13 | 712.9 |

| NH-bis(PEG3-Boc) | C26H53N3O10 | 567.72[1] |

| N-(Boc-PEG3)-N-bis(PEG3-Acid) | C31H60N2O15 | 700.8[2][3][4][5] |

*Note: "Boc" is an abbreviation for tert-butyloxycarbonyl, which is structurally related to a t-butyl ester. The PubChem entry for "N-(Amino-peg3)-n-bis(peg3-t-butyl ester)" lists "N-(Amino-PEG3)-N-bis(PEG3-Boc)" as a synonym.[6]

Key Physicochemical Properties and Applications

Branched PEG linkers like N-(Amino-PEG3)-N-bis(PEG3-Boc) offer several advantages in drug development. The PEG spacers enhance the hydrophilicity and solubility of the resulting conjugate, which can improve the pharmacokinetic properties of a therapeutic molecule.[1] The defining feature of this molecule is its trifunctional nature, typically with a central amine and two terminal functional groups protected by acid-labile tert-butyloxycarbonyl (Boc) groups.[1] This orthogonal protecting group strategy allows for the sequential functionalization of the different arms of the linker.

A prominent application for this class of molecules is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[7] The branched nature of linkers like NH-bis(PEG3-Boc) allows for the attachment of a protein-targeting ligand and an E3 ligase ligand, with the PEG chains providing the necessary spatial separation and orientation.[7]

Experimental Protocols

The following are generalized protocols for the functionalization and deprotection of trifunctional PEG linkers based on common laboratory procedures. Optimization may be required for specific substrates.

Protocol 1: Amide Bond Formation with Central Amine

This procedure describes the coupling of a carboxylic acid-containing molecule to the central amine of a linker like NH-bis(PEG3-Boc).

Materials:

-

NH-bis(PEG3-Boc)

-

Carboxylic acid-containing molecule of interest

-

Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve the carboxylic acid-containing molecule (1.0 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.

-

Add DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[1]

-

In a separate flask, dissolve NH-bis(PEG3-Boc) (1.1 equivalents) in anhydrous DMF.[1]

-

Add the solution of NH-bis(PEG3-Boc) to the activated carboxylic acid solution.[1]

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.[1]

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting conjugate by column chromatography on silica (B1680970) gel.[1]

Protocol 2: Boc Deprotection of Terminal Amines

This protocol details the removal of the Boc protecting groups from the terminal amines, preparing the molecule for subsequent conjugation.

Materials:

-

Boc-protected PEG linker

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Dissolve the Boc-protected conjugate in a 1:1 mixture of DCM and TFA.[1][7]

-

Stir the reaction mixture at room temperature for 1-2 hours.[1][7]

-

Monitor the deprotection reaction by TLC or LC-MS until the starting material is consumed.[8]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[7]

-

To ensure complete removal of residual acid, co-evaporate the residue with DCM three times.[7]

Visualizing Workflows and Pathways

The following diagrams illustrate the utility of trifunctional PEG linkers in the context of PROTAC synthesis and their mechanism of action.

Caption: General workflow for PROTAC synthesis using a trifunctional linker.

Caption: PROTAC-mediated protein degradation pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. N-(Boc-PEG3)-N-Bis(PEG3-Acid) - CD Bioparticles [cd-bioparticles.net]

- 3. N-(Boc-PEG3)-N-bis(PEG3-acid), 2055042-61-8 | BroadPharm [broadpharm.com]

- 4. N-(Boc-PEG3)-N-bis(PEG3-acid) | C31H60N2O15 | CID 123132127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. precisepeg.com [precisepeg.com]

- 6. N-(Amino-peg3)-n-bis(peg3-t-butyl ester) | C34H68N2O13 | CID 123132126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

The Strategic Role of the Boc Protecting Group in PEG Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate fields of bioconjugation, drug delivery, and proteomics, the precise control of chemical reactions is paramount. Polyethylene Glycol (PEG) linkers have become essential tools, prized for their ability to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1][2] Within the synthetic chemist's toolkit, the tert-butyloxycarbonyl (Boc) group stands as a cornerstone for managing the reactivity of amine functionalities on these crucial linkers.[3] Its widespread use stems from its reliable, temporary shielding of amines and its predictable, clean removal under specific acidic conditions.[4][5]

This technical guide provides a comprehensive overview of the Boc protecting group's pivotal role in the context of PEG linkers. We will delve into the core principles of Boc protection, its application in constructing complex biomolecular architectures like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), and provide detailed experimental protocols for its implementation and removal.[3][6][7]

Core Principles of Boc Protection in PEG Linkers

The primary function of the Boc group is to temporarily render a primary or secondary amine on a PEG linker unreactive.[3] This protection is crucial for achieving regioselectivity in multi-step syntheses, allowing chemists to direct reactions to other functional groups on the linker or a conjugated molecule. The Boc group's utility is defined by a key set of characteristics:

-

Stability: It is robust and stable under a wide array of reaction conditions, including basic, nucleophilic, and reductive environments, making it compatible with many common synthetic transformations.[3]

-

Acid Labile: The defining feature of the Boc group is its facile cleavage under acidic conditions.[4] Reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent efficiently remove the Boc group, regenerating the free amine for subsequent conjugation steps.[]

-

Orthogonality: The Boc group is orthogonal to many other protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. This orthogonality is fundamental to complex, multi-step synthetic strategies where different protecting groups must be removed sequentially without affecting others.[9][]

Heterobifunctional PEG linkers, which feature a Boc-protected amine at one terminus and a different reactive group (e.g., NHS ester, maleimide, alkyne) at the other, are workhorses in modern bioconjugation.[3][] This architecture enables a controlled, stepwise assembly of molecules, preventing undesirable side reactions and polymerization.[3]

Data Presentation: Quantitative Analysis of Boc Protection and Deprotection

The efficiency of both the protection and deprotection steps is critical to the overall yield and purity of the final bioconjugate. The following tables summarize key quantitative data related to these processes.

Table 1: Representative Reaction Conditions for Boc Protection and Deprotection of Amino-PEG Linkers

This table provides an overview of common reagents, solvents, and reaction parameters for the addition and removal of the Boc protecting group, with typical yields.

| Process | Reagent(s) | Base/Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Boc Protection | Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) | DIPEA / DCM | Room Temperature | 3 - 12 | >90[3][11] |

| Boc Protection | Di-tert-butyl dicarbonate ((Boc)₂O) | - / PEG-400 | Room Temperature | 0.5 - 2 | >90[3][11] |

| Boc Deprotection | Trifluoroacetic acid (TFA) | DCM | 0 to Room Temp | 0.5 - 2 | >95[3][12] |

| Boc Deprotection | Hydrochloric Acid (HCl) | 1,4-Dioxane | Room Temperature | 0.5 - 2 | High[][12] |

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection

The choice and concentration of acid are critical for efficient Boc removal while minimizing potential side reactions.

| Reagent | Concentration | Solvent | Typical Time | Temperature | Key Considerations |

| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temp | Most common method. Scavengers may be needed.[12] |

| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | 0.5 - 2 hours | Room Temperature | Alternative to TFA; can be advantageous for certain substrates.[12] |

| Neat TFA | 100% | None | 15 - 30 minutes | Room Temperature | Harsher conditions; may not be suitable for sensitive substrates or solid-phase synthesis due to poor resin swelling.[13] |

Table 3: Comparison of Boc and Fmoc Protecting Groups

This table highlights the key differences in cleavage conditions and stability between the two most common amine protecting groups used in bioconjugation and peptide synthesis.

| Protecting Group | Cleavage Condition | Stability | Primary Application Area |

| Boc | Acidic (e.g., TFA, HCl)[3] | Stable to bases and nucleophiles.[3] | Solid-phase peptide synthesis (Boc/Bzl strategy), PROTACs, ADCs. |

| Fmoc | Basic (e.g., Piperidine)[3][] | Stable to acids.[] | Solid-phase peptide synthesis (Fmoc/tBu strategy). |

Experimental Protocols

Detailed and optimized experimental protocols are crucial for reproducible results in the synthesis and application of Boc-protected PEG linkers.

Protocol 1: Boc Protection of an Amino-PEG Linker

This protocol describes a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

-

Amino-PEG linker

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Diisopropylethylamine (DIPEA) or other non-nucleophilic base

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or argon supply (optional)

Procedure:

-

Dissolve the amino-PEG linker in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask under an inert atmosphere.[3]

-

Add DIPEA (2-3 equivalents relative to the amine).

-

Add (Boc)₂O (1.1-1.5 equivalents) to the solution in portions.[3]

-

Stir the reaction mixture at room temperature for 3-12 hours.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and finally brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the Boc-protected PEG linker.

-

Characterize the product by NMR and MS to confirm its identity and purity.[]

Protocol 2: Boc Deprotection of a PEG Linker

This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the free amine as its TFA salt.

Materials:

-

Boc-protected PEG linker

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Triisopropylsilane (TIS) (optional scavenger)[12]

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected PEG linker in anhydrous DCM (0.1-0.2 M) in a round-bottom flask.[12]

-

Cool the solution to 0°C in an ice bath.

-

Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[12]

-

If the substrate contains tryptophan or other sensitive residues, add a scavenger such as TIS (2.5-5% v/v) to trap the liberated tert-butyl cations and prevent side reactions.[12][16]

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[12]

-

Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[12]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Co-evaporate with toluene (B28343) (3x) to help remove residual TFA.[12]

-

The resulting TFA salt of the deprotected amine can often be used directly in the next step or neutralized. For neutralization, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate.

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) using a Boc-Amino-PEG-Resin

This protocol provides a general overview of using a Boc-protected amino-PEG-functionalized resin for SPPS.

Materials:

-

Boc-amino-PEG-resin (e.g., PAM resin)

-

Boc-protected amino acids

-

Coupling reagents (e.g., HBTU, DCC/HOBt)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the Boc-amino-PEG-resin in DCM or DMF for 30-60 minutes in the synthesis vessel.[3]

-

Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 5-30 minutes to remove the Boc group from the PEG linker, exposing the terminal amine.[3][13]

-

Washing: Wash the resin thoroughly with DCM, then DMF to remove residual acid and reagents.[3]

-

Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF to deprotonate the terminal amine TFA salt.[3] Wash again with DMF and DCM.

-

Amino Acid Coupling:

-

Pre-activate the next Boc-protected amino acid (2-4 equivalents) with a coupling reagent (e.g., HBTU/DIPEA in DMF) for a few minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.[3]

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-6 for each subsequent amino acid in the desired peptide sequence.

-

Final Cleavage: After the final amino acid is coupled and the terminal Boc group is removed, cleave the completed peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA).[3][13]

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and mechanisms involving Boc-protected PEG linkers.

Caption: Workflow for sequential bioconjugation using a Boc-protected heterobifunctional PEG linker.

Caption: Simplified mechanism for Boc protection of an amine and its subsequent acidic deprotection.

Caption: Logical workflow for orthogonal synthesis using a Boc/Fmoc protected PEG linker.

References

- 1. nbinno.com [nbinno.com]

- 2. chempep.com [chempep.com]

- 3. benchchem.com [benchchem.com]

- 4. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 5. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Boc-NH-PEG10-NHS ester | TargetMol [targetmol.com]

- 9. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. chempep.com [chempep.com]

- 16. peptide.com [peptide.com]

Solubility Characteristics of N-(Amino-PEG3)-N-bis(PEG3-Boc) in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-(Amino-PEG3)-N-bis(PEG3-Boc), a branched, trifunctional PEG linker crucial in the development of bioconjugates and Proteolysis Targeting Chimeras (PROTACs). While specific quantitative solubility data for this compound is not extensively published, this document synthesizes available information on structurally similar molecules to infer its solubility profile and provides detailed experimental protocols for its determination.

Molecular Structure and its Influence on Solubility

The solubility of N-(Amino-PEG3)-N-bis(PEG3-Boc) is governed by the interplay of its distinct structural components:

-

N-(tert-Butyloxycarbonyl) (Boc) Groups: The two bulky and nonpolar Boc protecting groups contribute significantly to the molecule's solubility in lipophilic organic solvents.

-

Polyethylene Glycol (PEG) Chains: The three PEG3 chains are flexible and hydrophilic, enhancing solubility in a wide array of polar organic solvents and aqueous solutions through hydrogen bonding.[1][]

-

Central Amino Group: The primary amine introduces polarity and a site for hydrogen bonding, further contributing to its solubility in polar solvents.

This combination of hydrophobic and hydrophilic moieties results in a molecule with broad solubility in many common organic solvents used in synthetic chemistry and drug development.

Inferred Solubility Profile

Based on the solubility of structurally analogous PEGylated and Boc-protected compounds, the following qualitative solubility profile for N-(Amino-PEG3)-N-bis(PEG3-Boc) can be inferred.[1] It is expected to be readily soluble in polar aprotic and chlorinated solvents.[3]

| Solvent Class | Solvent | Inferred Solubility |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble |

| Dimethylformamide (DMF) | Soluble | |

| Dimethylacetamide (DMAC) | Soluble | |

| Acetonitrile (ACN) | Soluble | |

| Chlorinated | Dichloromethane (DCM) / Methylene Chloride | Soluble |

| Aqueous | Water | Soluble |

Note: This table is based on inferred data from structurally similar compounds.[1][4][5] For precise applications, experimental verification is strongly recommended.

Experimental Protocol for Solubility Determination

For researchers requiring precise, quantitative solubility data, the following general experimental protocol is recommended.[1]

Objective: To determine the approximate solubility of N-(Amino-PEG3)-N-bis(PEG3-Boc) in a selection of organic solvents at a specified temperature.

Materials:

-

N-(Amino-PEG3)-N-bis(PEG3-Boc)

-

Selected organic solvents (e.g., DMSO, DMF, DCM, Methanol, Acetonitrile)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Centrifuge

-

Pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology: Preparation of Saturated Solutions

-

Accurately weigh a small amount of N-(Amino-PEG3)-N-bis(PEG3-Boc) (e.g., 5-10 mg) into a series of pre-weighed vials.

-

To each vial, add a measured volume of the selected solvent (e.g., 1 mL).

-

Tightly cap the vials and vortex vigorously for 2-5 minutes to facilitate dissolution.

-

Allow the vials to equilibrate at a constant temperature (e.g., room temperature) for at least 24 hours to ensure saturation. Periodically agitate the samples during this time.

-

After equilibration, visually inspect the vials for any undissolved solid.

-

Centrifuge the vials at a high speed to pellet any remaining solid.

Quantification of Solubilized Compound

-

Carefully withdraw a known volume of the clear supernatant from each vial, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved compound.

-

Calculate the solubility in mg/mL or other appropriate units based on the measured concentration and dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of N-(Amino-PEG3)-N-bis(PEG3-Boc).

Caption: Workflow for experimental solubility determination.

References

The Strategic Role of PEG Spacers in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation, the covalent attachment of molecules to proteins, peptides, antibodies, and other biomolecules has revolutionized therapeutic and diagnostic strategies. Central to the success of these complex constructs is the often-underestimated component: the linker or spacer that bridges the biomolecule to its payload. Among the various linkers utilized, polyethylene (B3416737) glycol (PEG) spacers have emerged as a gold standard, offering a unique combination of properties that significantly enhance the performance and developability of bioconjugates. This technical guide provides a comprehensive overview of the core functions of PEG spacers in bioconjugation, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Polyethylene glycol is a hydrophilic, biocompatible, and non-immunogenic polymer composed of repeating ethylene (B1197577) oxide units.[1][2] When employed as a spacer in bioconjugation, PEG imparts several advantageous characteristics to the resulting conjugate, profoundly impacting its pharmacokinetic and pharmacodynamic profile.[3][] These benefits include improved solubility and stability, reduced aggregation, prolonged circulation half-life, and decreased immunogenicity.[5][6] The versatility of PEG chemistry also allows for precise control over the length and architecture of the spacer, enabling the fine-tuning of a bioconjugate's properties for optimal therapeutic efficacy.[7]

This guide will delve into the fundamental principles of PEG spacers, present collated quantitative data on their effects, provide detailed methodologies for their application and characterization, and illustrate key concepts through workflow and pathway diagrams.

Core Functions and Advantages of PEG Spacers

The utility of PEG spacers in bioconjugation stems from a unique combination of physicochemical properties that address many of the challenges associated with the development of biologic drugs and diagnostics.

Enhanced Solubility and Stability

A primary function of PEG spacers is to improve the solubility of hydrophobic molecules in aqueous environments.[8] Many potent cytotoxic drugs used in antibody-drug conjugates (ADCs) are poorly soluble, leading to aggregation and manufacturing difficulties. The hydrophilic nature of the PEG chain effectively creates a hydration shell around the hydrophobic payload, increasing the overall solubility of the ADC and preventing aggregation, particularly at higher drug-to-antibody ratios (DARs).[3][9] This enhanced solubility and stability are crucial for formulation, storage, and in vivo performance.[5]

Prolonged Pharmacokinetics

PEGylation, the process of attaching PEG chains, dramatically alters the pharmacokinetic profile of a bioconjugate.[] The increased hydrodynamic radius of the PEGylated molecule leads to reduced renal clearance, as the larger size prevents efficient filtration by the glomeruli.[10][11] This results in a significantly extended circulation half-life, allowing for greater exposure of the therapeutic to its target.[][6]

Reduced Immunogenicity and Antigenicity

The flexible and mobile PEG chain can create a "shielding" effect, masking potential immunogenic epitopes on the protein or drug from the host's immune system.[3] This steric hindrance reduces the likelihood of an immune response, thereby decreasing the antigenicity and immunogenicity of the bioconjugate.[6]

Controlled Drug Release and Targeting

The length and chemical nature of the PEG spacer can be engineered to control the release of the payload at the target site.[12] In targeted drug delivery, the spacer provides sufficient distance between the targeting moiety (e.g., an antibody) and the drug, minimizing steric hindrance and allowing for efficient binding to the target receptor.[1] The flexibility of the PEG chain can also facilitate optimal orientation of the ligand for receptor interaction.

Quantitative Impact of PEG Spacers

The influence of PEG spacers on the properties of bioconjugates is quantifiable and highly dependent on the length and architecture (linear vs. branched) of the PEG chain. The following tables summarize key quantitative data from various studies.

Table 1: Impact of PEG Spacer Length on Hydrodynamic Radius

The hydrodynamic radius (Rh) is a critical parameter that directly influences the in vivo circulation time of a bioconjugate. An increase in Rh generally leads to reduced renal clearance.

| Bioconjugate | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) | Fold Increase vs. Unmodified |

| Human Serum Albumin (HSA) | Unmodified | 3.5 | - |

| 5 (linear) | 4.2 | 1.20 | |

| 10 (linear) | 5.2 | 1.48 | |

| 20 (linear) | 6.1 | 1.74 | |

| 20 (branched) | 6.4 | 1.83 | |

| Polymeric Nanocarriers | 12 (linear) | 5.42 ± 0.28 | - |

| 20 (linear) | 7.36 ± 0.20 | - | |

| 20 (four-arm branched) | 6.83 ± 0.09 | - | |

| 40 (linear) | 9.58 ± 0.35 | - | |

| 40 (four-arm branched) | 9.25 ± 0.40 | - |

Data compiled from studies on PEGylated Human Serum Albumin and polymeric nanocarriers.[10][13][14]

Table 2: Influence of PEG Spacer Length on In Vivo Half-Life

The extension of plasma half-life is a primary goal of PEGylation, leading to reduced dosing frequency and improved patient compliance.

| Bioconjugate | PEG Molecular Weight (kDa) | Elimination Half-Life (t½) | Fold Increase vs. Unmodified |

| Recombinant Human TIMP-1 | Unmodified | 1.1 h | - |

| 20 | 28 h | 25.5 | |

| Affibody-MMAE Conjugate | No PEG | 19.6 min | - |

| 4 | 49.0 min | 2.5 | |

| 10 | 219.5 min | 11.2 | |

| Interferon-α | Unmodified | - | - |

| 5 (linear) | - (Clearance reduced from 6.6-29.2 L/hr to 2.5-5 L/hr) | - |

Data compiled from various preclinical studies.[][6][15]

Table 3: Effect of PEG Spacer Length on In Vitro Cytotoxicity (IC50) of Antibody-Drug Conjugates

While longer PEG spacers can improve pharmacokinetics, they may also introduce steric hindrance that can impact the binding affinity and cytotoxic potency of the drug.

| ADC Construct (Antibody-Payload) | PEG Linker | Cell Line | IC50 (nM) |

| Trastuzumab-MMAE | PEG4 | SK-BR-3 | 0.5 |

| PEG8 | SK-BR-3 | 1.2 | |

| PEG12 | SK-BR-3 | 2.5 | |

| Anti-HER2 Affibody-MMAE | No PEG | NCI-N87 | 5.1 |

| 4 kDa PEG | NCI-N87 | 31.9 | |

| 10 kDa PEG | NCI-N87 | 111.3 | |

| NOTA-RM26 (Bombesin antagonist) | PEG2 | - | 3.1 ± 0.2 |

| PEG3 | - | 3.9 ± 0.3 | |

| PEG4 | - | 5.4 ± 0.4 | |

| PEG6 | - | 5.8 ± 0.3 |

Data synthesized from studies on different antibody-drug conjugates and peptide conjugates.[3][15][16]

Experimental Protocols

The successful implementation of PEG spacers in bioconjugation relies on well-defined experimental protocols. Below are detailed methodologies for common PEGylation chemistries and characterization techniques.

Protocol 1: NHS-Ester PEGylation of a Protein

This protocol describes the conjugation of a PEG-NHS ester to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

-

Protein to be PEGylated

-

PEG-NHS ester reagent

-

Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) for dissolving the PEG reagent

-

Desalting column or dialysis cassette for purification

-

Reaction vessels and stirring equipment

Procedure:

-

Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris) that would compete with the reaction.

-

PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMF or DMSO.

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution while gently stirring.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours. The optimal reaction time may vary depending on the specific protein and desired degree of PEGylation.

-

Purification: Remove the unreacted PEG-NHS ester and byproducts from the PEGylated protein using a desalting column or by dialysis against an appropriate buffer.

Protocol 2: Maleimide PEGylation of a Protein

This protocol details the conjugation of a PEG-Maleimide to free sulfhydryl groups (e.g., from cysteine residues) on a protein.

Materials:

-

Thiol-containing protein

-

PEG-Maleimide reagent

-

Thiol-free buffer (e.g., PBS), pH 6.5-7.5

-

Reaction vessels and stirring equipment

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Dissolve the thiol-containing protein in a thiol-free buffer at a pH between 6.5 and 7.5. If necessary, reduce disulfide bonds using a reducing agent like DTT or TCEP, which must be removed before adding the PEG-maleimide.

-

PEG-Maleimide Solution Preparation: Prepare a stock solution of the PEG-Maleimide in the conjugation buffer.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.

-

Incubation: Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

-

Purification: Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted PEG-Maleimide.[2]

Protocol 3: Characterization by Size-Exclusion Chromatography (SEC)

SEC is a fundamental technique for analyzing the purity, aggregation state, and hydrodynamic size of PEGylated proteins.

Materials:

-

Purified PEGylated protein sample

-

Unmodified protein control

-

SEC column (e.g., Superdex 200)

-

HPLC or UPLC system with UV and/or refractive index (RI) detection

-

Mobile phase (e.g., PBS)

Procedure:

-

System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

-

Sample Preparation: Prepare the PEGylated protein and unmodified control samples in the mobile phase. Centrifuge the samples to remove any particulates.

-

Injection: Inject a defined volume of the sample onto the column.

-

Data Acquisition: Monitor the elution profile using UV absorbance (typically at 280 nm for proteins) and/or RI detection.

-

Data Analysis: Compare the chromatograms of the PEGylated and unmodified proteins. The PEGylated protein will elute earlier due to its larger hydrodynamic radius. The presence of high molecular weight species indicates aggregation.

Protocol 4: Characterization by MALDI-TOF Mass Spectrometry

MALDI-TOF MS is a powerful tool for determining the molecular weight and degree of PEGylation of a bioconjugate.

Materials:

-

Purified PEGylated protein sample

-

MALDI matrix solution (e.g., sinapinic acid in acetonitrile/water with TFA)

-

MALDI target plate

-

MALDI-TOF mass spectrometer

Procedure:

-

Sample-Matrix Co-crystallization: Mix the PEGylated protein solution with the MALDI matrix solution. Spot a small volume of the mixture onto the MALDI target plate and allow it to air dry.

-

Mass Spectrometer Calibration: Calibrate the mass spectrometer using known protein standards.

-

Data Acquisition: Acquire the mass spectrum of the sample in linear mode for high molecular weight molecules.

-

Data Analysis: The resulting spectrum will show a distribution of peaks, with each peak corresponding to the protein conjugated with a different number of PEG chains. The mass difference between adjacent peaks corresponds to the molecular weight of a single PEG chain. This allows for the determination of the degree of PEGylation.[13][17]

Visualizing the Role of PEG Spacers

Diagrams are invaluable for understanding the complex processes involved in bioconjugation and the mechanism of action of PEGylated therapeutics. The following diagrams were created using the Graphviz DOT language to illustrate key concepts.

Workflow for Antibody-Drug Conjugate (ADC) Preparation using a PEG Linker

Caption: A generalized workflow for the preparation of an antibody-drug conjugate (ADC) incorporating a PEG linker.

Receptor-Mediated Endocytosis of a PEGylated Antibody-Drug Conjugate

Caption: The mechanism of action for a targeted PEGylated ADC via receptor-mediated endocytosis.[15][18][19]

Conclusion

PEG spacers are indispensable tools in the field of bioconjugation, offering a versatile and effective means to enhance the therapeutic potential of a wide range of biomolecules. Their ability to improve solubility, stability, and pharmacokinetic profiles, while reducing immunogenicity, has been instrumental in the successful development of numerous approved and investigational drugs. The choice of PEG spacer length and architecture is a critical design parameter that must be carefully optimized to achieve the desired balance between prolonged circulation, target engagement, and payload potency. The quantitative data, detailed protocols, and visual diagrams presented in this guide provide a foundational resource for researchers, scientists, and drug development professionals to harness the full potential of PEG spacers in their bioconjugation strategies. As our understanding of the intricate interplay between PEG spacers and biological systems continues to evolve, so too will the sophistication and efficacy of the next generation of bioconjugates.

References

- 1. researchgate.net [researchgate.net]

- 2. The impact of PEGylation patterns on the in vivo biodistribution of mixed shell micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]

- 7. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]

- 8. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. molnar-institute.com [molnar-institute.com]

- 10. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Spacer length shapes drug release and therapeutic efficacy of traceless disulfide-linked ADCs targeting the tumor neovasculature - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. covalx.com [covalx.com]

- 14. Influence of Molecular Size on the Retention of Polymeric Nanocarrier Diagnostic Agents in Breast Ducts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Implications of receptor-mediated endocytosis and intracellular trafficking dynamics in the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

N-(Amino-PEG3)-N-bis(PEG3-Boc) CAS number and supplier information

An In-depth Technical Guide to N-(Amino-PEG3)-N-bis(PEG3-Boc) and its Analogs for Advanced Bioconjugation

This technical guide provides comprehensive information on the branched polyethylene (B3416737) glycol (PEG) linker N-(Amino-PEG3)-N-bis(PEG3-Boc), its closely related analogs, and their applications in research and drug development. Due to the limited availability of specific data for N-(Amino-PEG3)-N-bis(PEG3-Boc), this guide focuses on the well-characterized analog, NH-bis(PEG3-Boc), providing detailed protocols and data that can be adapted for similar branched PEG structures.

Chemical Identity and Supplier Information

A specific CAS number for N-(Amino-PEG3)-N-bis(PEG3-Boc) is not readily found in public databases. However, a structurally similar compound, NH-bis(PEG3-Boc), is well-documented and commercially available.

N-(Amino-PEG3)-N-bis(PEG3-Boc):

-

Supplier: Genprice (CAT: 544-MBS5769564)[1]

NH-bis(PEG3-Boc):

This molecule shares the core branched structure with two Boc-protected PEG3 arms, differing in the third arm, which is a primary amine directly attached to the central nitrogen atom.

| Property | Value | Reference |

| CAS Number | 2055024-51-4 | [2] |

| Molecular Formula | C₂₆H₅₃N₃O₁₀ | [2][3] |

| Molecular Weight | 567.72 g/mol | [2][3] |

| Purity | >96% | [2][3] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | [3] |

| Suppliers | Precise PEG, BenchChem | [2][3] |

Overview of Branched PEG Linkers

Branched PEG linkers are multi-arm PEG reagents that have gained significant traction in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[4][][6] Compared to their linear counterparts, branched PEGs offer several advantages:

-

Increased Solubility: The compact, globular structure enhances solubility in both aqueous and organic solvents.[]

-

Higher Drug-to-Antibody Ratio (DAR): They allow for the attachment of a higher payload concentration to an antibody without causing aggregation.[8]

-

Improved Pharmacokinetics: The larger hydrodynamic size can lead to reduced renal clearance, prolonging circulation time.[][8]

-

Reduced Immunogenicity: The shielding effect of the branched structure can minimize immune responses.[][8]

Experimental Protocols: Orthogonal Synthesis with NH-bis(PEG3-Boc)

The trifunctional nature of NH-bis(PEG3-Boc) (one primary amine and two Boc-protected amines) makes it an ideal candidate for orthogonal synthesis, allowing for the sequential introduction of different molecules. The following protocols are adapted from a technical guide by BenchChem and can serve as a starting point for N-(Amino-PEG3)-N-bis(PEG3-Boc).[3]

Step 1: Initial Conjugation to the Central Amine

The exposed primary amine of NH-bis(PEG3-Boc) can be functionalized using standard amine-reactive chemistry, such as amide bond formation.

Protocol: Amide Bond Formation

-

Materials:

-

NH-bis(PEG3-Boc)

-

Carboxylic acid-containing molecule (Molecule A)

-

Coupling agents: HATU or HBTU

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

-

Procedure:

-

Dissolve the carboxylic acid-containing molecule (Molecule A, 1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

-

Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

In a separate flask, dissolve NH-bis(PEG3-Boc) (1.1 eq) in anhydrous DMF.

-

Add the NH-bis(PEG3-Boc) solution to the activated carboxylic acid solution.

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-conjugated product.

-

Step 2: Selective Mono-Deprotection of a Boc Group

Achieving selective removal of a single Boc group is crucial for subsequent orthogonal functionalization. This often requires carefully controlled reaction conditions.

Protocol: Partial Boc Deprotection

-

Materials:

-

Mono-conjugated product from Step 1

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the mono-conjugated product in DCM.

-

Cool the solution to 0°C.

-

Slowly add a solution of TFA in DCM (e.g., 10% v/v). The precise concentration and equivalents of TFA may need to be optimized.

-

Stir the reaction at 0°C and monitor closely by LC-MS.

-

Once the desired level of mono-deprotection is achieved, quench the reaction by adding a mild base, such as saturated aqueous NaHCO₃.

-

Extract the product with DCM, dry the organic layer, and purify by column chromatography to isolate the mono-deprotected product.

-

Step 3: Second Conjugation

The newly exposed primary amine can be reacted with a second molecule of interest.

Protocol: Second Amide Bond Formation

-

This step follows the same procedure as the initial conjugation (Section 3.1), using the mono-deprotected product as the starting material and a new carboxylic acid-containing molecule (Molecule B).

Step 4: Final Deprotection

The remaining Boc group is removed to expose the final amine for a third conjugation or for the final application.

Protocol: Complete Boc Deprotection

-

Materials:

-

Boc-protected conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the Boc-protected conjugate in a 1:1 mixture of DCM and TFA.[3]

-

Stir the reaction mixture at room temperature for 1-2 hours.[3]

-

Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.[3]

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[3]

-

Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA.[3]

-

Application Highlight: PROTAC Synthesis

A significant application for trifunctional linkers like NH-bis(PEG3-Boc) is in the construction of PROTACs.[3] These heterobifunctional molecules bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the degradation of the target protein. The branched linker allows for the precise spatial arrangement of the target-binding ligand and the E3 ligase-binding ligand.

References

A Deep Dive into the Reactivity of N-(Amino-PEG3)-N-bis(PEG3-Boc): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the primary amine in N-(Amino-PEG3)-N-bis(PEG3-Boc), a versatile branched linker molecule. Its unique structure, featuring a central primary amine and two terminal Boc-protected amines, makes it a valuable tool in the synthesis of complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document will delve into the molecule's chemical properties, factors influencing the reactivity of its primary amine, and detailed experimental protocols for its use.

Core Chemical Properties and Reactivity

N-(Amino-PEG3)-N-bis(PEG3-Boc) is specifically designed for orthogonal synthesis, a strategy that allows for the sequential and selective modification of different functional groups within a molecule.[1] The key to its utility lies in the differential reactivity of its amine groups.

The central primary amine is readily available for reaction, while the two terminal primary amines are rendered unreactive by the presence of tert-butyloxycarbonyl (Boc) protecting groups.[1][2] These Boc groups are stable under a wide range of conditions but can be efficiently removed with acid, such as trifluoroacetic acid (TFA), to expose the terminal amines for subsequent conjugation steps.[1][2]

The polyethylene (B3416737) glycol (PEG) spacers (PEG3) incorporated into the molecule's structure enhance its solubility and hydrophilicity.[1][2] This is particularly advantageous in drug development, as it can improve the pharmacokinetic properties of the resulting conjugate.[1]

Table 1: Physicochemical Properties of N-(Amino-PEG3)-N-bis(PEG3-Boc)

| Property | Value |

| Chemical Formula | C₂₆H₅₃N₃O₁₀ |

| Molecular Weight | 567.72 g/mol [2] |

| Appearance | White to off-white solid[2] |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents[2] |

| Purity | >96%[2] |

Understanding the Reactivity of the Central Primary Amine

Common reactions involving the central primary amine include:

-

Amide Bond Formation: This is the most prevalent reaction, where the amine attacks an activated carboxylic acid, such as an NHS ester or a carboxylic acid activated in situ with coupling reagents like HATU or EDC.[1][2]

-

Reductive Amination: The primary amine can react with aldehydes or ketones to form a Schiff base, which is then reduced to a stable secondary amine.[4]

Table 2: Factors Influencing the Reactivity of the Primary Amine

| Factor | Effect on Reactivity | Recommendations |

| pH | The amine must be deprotonated to be nucleophilic. Reaction with NHS esters is optimal at pH 7-9.[3][4] Activation of carboxyl groups with EDC/NHS is most efficient at pH 4.5-6.0.[5] | For two-step EDC/NHS couplings, perform activation at a lower pH before adjusting to 7.2-8.5 for the amine reaction.[5] Use non-nucleophilic buffers like PBS or HEPES.[5] |

| Solvent | The choice of solvent can affect the solubility of reactants and the reaction rate. | Anhydrous DMF or DCM are commonly used for amide bond formation.[2] |

| Coupling Reagents | The efficiency of amide bond formation with a carboxylic acid depends on the choice of activating agent. | HATU and HBTU are effective coupling agents.[2] EDC in combination with NHS is also a standard method.[6] Ensure coupling reagents are fresh and stored properly.[5] |

| Steric Hindrance | Sterically hindered reaction sites on the coupling partner can slow down the reaction. | Consider increasing reaction time or temperature.[5] |

| Temperature | Higher temperatures can increase the reaction rate but may also lead to side reactions. | Most reactions are carried out at room temperature.[1][2] |

Experimental Protocols

The following are detailed methodologies for the key reactions involving N-(Amino-PEG3)-N-bis(PEG3-Boc). These should be considered as starting points and may require optimization based on the specific substrates.

Protocol 1: Amide Bond Formation with the Central Primary Amine

This protocol describes the coupling of a carboxylic acid-containing molecule to the central primary amine of N-(Amino-PEG3)-N-bis(PEG3-Boc) using HATU as the coupling agent.[2]

Materials:

-

N-(Amino-PEG3)-N-bis(PEG3-Boc)

-

Carboxylic acid-containing molecule of interest

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate

-

Saturated aqueous NaHCO₃, water, and brine

-

Anhydrous Na₂SO₄

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the carboxylic acid-containing molecule (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

-

Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

In a separate flask, dissolve N-(Amino-PEG3)-N-bis(PEG3-Boc) (1.1 eq) in anhydrous DMF.

-

Add the solution of N-(Amino-PEG3)-N-bis(PEG3-Boc) to the activated carboxylic acid solution.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting conjugate by column chromatography on silica gel.

Protocol 2: Complete Deprotection of Boc Groups

This protocol describes the removal of both Boc protecting groups to expose the two terminal primary amines.[2]

Materials:

-

Boc-protected conjugate from Protocol 1

-

DCM (Dichloromethane)

-

TFA (Trifluoroacetic acid)

Procedure:

-

Dissolve the Boc-protected conjugate in a 1:1 mixture of DCM and TFA.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

To ensure complete removal of residual TFA, co-evaporate the residue with DCM (3x). The resulting di-amine can be used in the next step.

Protocol 3: Selective Mono-Deprotection of a Boc Group

Achieving selective removal of only one of the two Boc groups is crucial for orthogonal synthesis and requires carefully controlled conditions.[2]

Materials:

-

Bis-Boc protected conjugate

-

Anhydrous DCM

-

Pre-chilled solution of TFA in DCM (e.g., 10% v/v)

Procedure:

-

Dissolve the bis-Boc protected conjugate (1.0 eq) in anhydrous DCM at 0 °C.

-

Slowly add a pre-chilled solution of 10% TFA in DCM (1.5 eq).

-

Stir the reaction at 0 °C and carefully monitor the progress by TLC or LC-MS to maximize the formation of the mono-deprotected product while minimizing the formation of the di-deprotected species.

-

Once the desired conversion is reached, quench the reaction by adding a weak base (e.g., saturated aqueous NaHCO₃).

-

Extract the product with DCM, dry the organic layer, and concentrate.

-

Purify the mono-deprotected product from the starting material and the di-deprotected byproduct using column chromatography or reverse-phase HPLC.

Visualization of Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships involving N-(Amino-PEG3)-N-bis(PEG3-Boc).

References

- 1. Activated PEGs for Amine PEGylation - JenKem [jenkemusa.com]

- 2. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines | MDPI [mdpi.com]

- 3. A Sustainable Green Enzymatic Method for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creativepegworks.com [creativepegworks.com]

- 5. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Application Note & Protocol: Facile Boc Deprotection of N-(Amino-PEG3)-N-bis(PEG3-Boc)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide synthesis, bioconjugation, and the development of complex therapeutic molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2] Its widespread use stems from its stability in a variety of reaction conditions and its clean, efficient removal under acidic conditions.[1][3]

The molecule N-(Amino-PEG3)-N-bis(PEG3-Boc) is a branched linker featuring a central primary amine and two terminal Boc-protected amines. The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and provide flexibility.[4] This application note provides detailed protocols for the complete deprotection of the two terminal Boc groups, yielding a trifunctional PEG linker with three primary amines, ready for subsequent conjugation steps. The most common and effective methods, using Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl), are presented.[5][6]

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is an acid-catalyzed process involving three key steps:

-

Protonation: The carbamate (B1207046) oxygen is protonated by a strong acid (e.g., TFA or HCl).[1][7]

-

Fragmentation: The protonated intermediate fragments, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid.[7][8]

-

Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and the free amine.[7][8] The liberated amine is then protonated by the excess acid in the medium, typically yielding an ammonium (B1175870) salt (e.g., trifluoroacetate (B77799) or hydrochloride salt).[7]

Caption: Acid-catalyzed mechanism for Boc group removal.

Experimental Protocols

Two primary protocols for Boc deprotection are provided below. The choice of method may depend on the sensitivity of other functional groups in the molecule and downstream application requirements.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This is the most common method, utilizing a solution of TFA in an anhydrous solvent like Dichloromethane (DCM).[5][9]

Materials:

-

N-(Amino-PEG3)-N-bis(PEG3-Boc)

-

Anhydrous Dichloromethane (DCM)[10]

-

Trifluoroacetic Acid (TFA)[10]

-

Toluene (B28343) (optional, for co-evaporation)[5]

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Diethyl ether (optional, for precipitation)

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the N-(Amino-PEG3)-N-bis(PEG3-Boc) substrate in anhydrous DCM (e.g., to a concentration of 0.1-0.2 M) in a round-bottom flask.[5]

-

Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add an equal volume of TFA (for a 50% v/v solution).[2][4] For substrates sensitive to strong acid, a lower concentration (e.g., 20-25% TFA in DCM) may be used.[5][11]

-

Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[5]

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 1-4 hours).[4][5] The deprotected product will be more polar and should have a lower Rf value on TLC.

-

Work-up: Upon completion, choose one of the following work-up procedures:

-

Aqueous Work-up: a. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA. To remove residual TFA, co-evaporate with toluene (3 times).[5] b. Dissolve the residue in DCM and carefully wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.[1] c. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected amine.[1]

-

Precipitation: a. Concentrate the reaction mixture to a small volume. b. Add cold diethyl ether to precipitate the product as the trifluoroacetate salt.[1] c. Collect the solid by filtration, wash with additional cold diethyl ether, and dry under vacuum.

-

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is an excellent alternative to TFA and is known for its efficiency.[6]

Materials:

-

N-(Amino-PEG3)-N-bis(PEG3-Boc)

-

Diethyl ether

-

Standard laboratory glassware for filtration

Procedure:

-

Reaction Setup: Suspend or dissolve the N-(Amino-PEG3)-N-bis(PEG3-Boc) substrate in a 4M solution of HCl in 1,4-dioxane.[1]

-

Reaction: Stir the mixture at room temperature for 1 to 4 hours.[1]

-

Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.[1]

-

Work-up: Upon completion, the product will often precipitate as the hydrochloride salt.[1] a. Collect the solid product by filtration. b. Wash the collected solid thoroughly with a solvent like diethyl ether to remove any non-polar impurities.[1] c. Dry the product under vacuum. The resulting hydrochloride salt can often be used directly in subsequent steps.

Data Presentation: Comparison of Deprotection Conditions

The efficiency of Boc deprotection can be influenced by the choice of acid and reaction time. The following table summarizes comparative data for typical Boc deprotection reactions.

| Reagent | Concentration | Solvent | Time (min) | Product Purity (%) | Cite |

| TFA | 50% | DCM | 5 | ~78 | [10] |

| TFA | 50% | DCM | 60 | >95 | [10] |

| HCl | 4M | 1,4-Dioxane | 5 | ~80 | [10] |

| HCl | 4M | 1,4-Dioxane | 60 | >95 | [10] |

Visualizations

Overall Reaction Scheme

Caption: General reaction scheme for Boc deprotection.

Experimental Workflow Diagram

Caption: Experimental workflow for Boc deprotection of PEG linkers.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Boc Deprotection - TFA [commonorganicchemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. Amine Protection / Deprotection [fishersci.co.uk]

Application Note: Site-Specific Peptide Conjugation to a Branched PEG Linker for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the site-specific conjugation of a peptide to the central amine of N-(Amino-PEG3)-N-bis(PEG3-Boc). This branched linker is a valuable tool in drug development, enabling the creation of complex bioconjugates such as Proteolysis Targeting Chimeras (PROTACs) and other multi-functional therapeutic agents. The protocol outlines the activation of a peptide's C-terminal carboxylic acid using N-hydroxysuccinimide (NHS) ester chemistry, followed by conjugation to the linker's primary amine. Additionally, this note includes representative data, purification methods, and diagrams illustrating the experimental workflow and a relevant biological pathway.

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely utilized strategy to enhance the therapeutic properties of peptides and proteins.[1] PEGylation can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing solubility, extending circulation half-life, and reducing immunogenicity.[1][2][3] The N-(Amino-PEG3)-N-bis(PEG3-Boc) linker offers a unique branched structure with a central primary amine for initial conjugation and two terminal amines protected by tert-butyloxycarbonyl (Boc) groups.[4][5] This architecture allows for a controlled, stepwise approach to synthesizing complex molecules. For instance, a peptide can be conjugated to the central amine, and following deprotection of the Boc groups, other molecules like targeting ligands or E3 ligase recruiters can be attached to the terminal amines.[4][6] This methodology is particularly relevant in the development of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins via the ubiquitin-proteasome system.[7]

Experimental Workflow

The overall workflow for conjugating a peptide to N-(Amino-PEG3)-N-bis(PEG3-Boc) involves three main stages: activation of the peptide, conjugation to the PEG linker, and purification of the final conjugate.

Experimental Protocols

Materials

-

Peptide with a C-terminal carboxylic acid

-

N-(Amino-PEG3)-N-bis(PEG3-Boc)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

0.1 M MES buffer (pH 6.0)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (B52724) (ACN)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

Mass spectrometer (e.g., LC-MS or MALDI-TOF)

Peptide Activation

This protocol describes the activation of the peptide's C-terminal carboxyl group to form an NHS ester.

-

Dissolve the peptide in anhydrous DMF to a final concentration of 10 mg/mL.

-

Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the peptide solution.

-

Stir the reaction mixture at room temperature for 1 hour. The reaction progress can be monitored by LC-MS to confirm the formation of the NHS ester.

Conjugation of Activated Peptide to N-(Amino-PEG3)-N-bis(PEG3-Boc)

This protocol details the conjugation of the NHS-activated peptide to the central primary amine of the PEG linker.

-

In a separate vial, dissolve N-(Amino-PEG3)-N-bis(PEG3-Boc) (1.2 equivalents) in anhydrous DMF.

-

Add the solution of the activated peptide to the linker solution.

-

Add DIPEA (2 equivalents) to the reaction mixture to act as a base.

-

Stir the reaction mixture at room temperature for 4 to 16 hours. The progress of the conjugation can be monitored by RP-HPLC.

Purification of the Peptide-PEG Conjugate

The crude reaction mixture is purified by RP-HPLC to isolate the desired peptide-PEG conjugate.

-

Acidify the reaction mixture with 0.1% TFA.

-

Inject the mixture onto a C18 RP-HPLC column.

-

Elute the conjugate using a gradient of 0.1% TFA in water (Mobile Phase A) and 0.1% TFA in acetonitrile (Mobile Phase B). A typical gradient is 5-95% B over 30 minutes.

-

Collect fractions and analyze by mass spectrometry to identify the desired product.

-

Pool the fractions containing the pure conjugate and lyophilize.

Quantitative Data

The efficiency of peptide conjugation reactions can vary depending on the specific peptide sequence, linker, and reaction conditions. The following table provides representative data for a typical peptide-PEG conjugation reaction using NHS ester chemistry.

| Parameter | Value | Method of Determination |

| Peptide Purity (pre-conjugation) | >95% | RP-HPLC |

| Conjugation Efficiency | 70-85% | RP-HPLC (based on consumption of starting peptide) |

| Final Conjugate Purity | >98% | RP-HPLC |

| Overall Yield | 40-60% | Gravimetric analysis after lyophilization |

| Identity Confirmation | Expected Mass ± 1 Da | Mass Spectrometry (LC-MS or MALDI-TOF) |

Note: The values in this table are representative and may vary for different peptide sequences and reaction scales.

Application in PROTAC Development

The resulting peptide-(PEG3)-N-bis(PEG3-Boc) conjugate is a key intermediate in the synthesis of PROTACs. After deprotection of the Boc groups using an acid such as TFA, the two newly exposed terminal amines can be conjugated to an E3 ligase ligand. The final PROTAC molecule can then simultaneously bind to a target protein (via the peptide) and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC-Mediated Protein Degradation Pathway

This diagram illustrates how a PROTAC molecule facilitates the formation of a ternary complex between a target protein and an E3 ubiquitin ligase.[4] This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.

Conclusion

The site-specific conjugation of peptides to branched PEG linkers like N-(Amino-PEG3)-N-bis(PEG3-Boc) is a powerful technique for the development of advanced therapeutics. The protocols and data presented in this application note provide a framework for researchers to successfully synthesize and purify these complex bioconjugates. The ability to create multi-functional molecules using this approach opens up new avenues for targeted drug delivery and protein degradation strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 4. Ubiquitin and Ubiquitin-Like Protein Resources | Cell Signaling Technology [cellsignal.com]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. researchgate.net [researchgate.net]

Application Notes: N-(Amino-PEG3)-N-bis(PEG3-Boc) for Dual Drug Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of Antibody-Drug Conjugates (ADCs) has revolutionized targeted cancer therapy by combining the specificity of monoclonal antibodies with the potency of cytotoxic drugs. To further enhance therapeutic efficacy, overcome drug resistance, and target heterogeneous tumors, there is growing interest in dual-drug ADCs that can deliver two distinct payloads to cancer cells.[1][2] Branched linkers are pivotal in this strategy, enabling the attachment of multiple drug molecules to a single antibody, thereby increasing the drug-to-antibody ratio (DAR).[2][3]

N-(Amino-PEG3)-N-bis(PEG3-Boc) is a heterotrifunctional, branched polyethylene (B3416737) glycol (PEG) linker designed for the sequential conjugation of two different molecules. Its structure features a central primary amine and two terminal Boc-protected amines. This configuration allows for a controlled, stepwise conjugation process: the central amine can be coupled to a targeting moiety like an antibody, followed by deprotection of the Boc groups to reveal two primary amines for the attachment of one or two different drug payloads. The PEG spacers enhance solubility, reduce aggregation, and improve the pharmacokinetic profile of the final ADC.[4][]

These application notes provide a comprehensive guide and detailed protocols for utilizing N-(Amino-PEG3)-N-bis(PEG3-Boc) to create dual-drug ADCs.

Principle of Dual Drug Conjugation using N-(Amino-PEG3)-N-bis(PEG3-Boc)

The core strategy involves a three-stage process:

-

Antibody-Linker Conjugation: The central primary amine of the N-(Amino-PEG3)-N-bis(PEG3-Boc) linker is covalently attached to the antibody. This is typically achieved by targeting lysine (B10760008) residues on the antibody through their primary amines, often after activating the antibody's carboxyl groups using EDC/NHS chemistry.

-

Boc Deprotection: The tert-Butyloxycarbonyl (Boc) protecting groups on the two terminal amines of the linker are removed under acidic conditions, exposing two reactive primary amines.

-

Sequential Drug Conjugation: Two different drug payloads (Drug 1 and Drug 2), functionalized with amine-reactive groups (e.g., NHS esters), are sequentially or simultaneously conjugated to the newly exposed amines on the linker. This results in a dual-drug ADC with the potential for a synergistic therapeutic effect.

Data Presentation

The following tables summarize representative data for the synthesis and characterization of a dual-drug ADC using a branched PEG linker.

Table 1: Key Reagent and Reaction Parameters

| Parameter | Recommended Value | Notes |

| Antibody Concentration | 5-10 mg/mL | Higher concentrations may lead to aggregation. |

| Linker:Antibody Molar Ratio | 10:1 to 20:1 | Optimization may be required depending on the antibody. |

| Drug:Linker Molar Ratio | 2:1 to 5:1 per amine | A slight excess ensures efficient conjugation. |

| Boc Deprotection Reagent | Trifluoroacetic acid (TFA) in DCM | Standard and efficient method for Boc removal.[4] |

| Conjugation Reaction Time | 1-4 hours | Monitor reaction progress for optimization. |

| Quenching Reagent | 1 M Tris-HCl, pH 8.0 | To stop the conjugation reaction. |

Table 2: Characterization of a Hypothetical Dual-Drug ADC (Antibody-Linker-Drug1-Drug2)

| Characterization Method | Parameter Measured | Result |

| UV-Vis Spectroscopy | Average Total DAR | 3.8 |

| Hydrophobic Interaction Chromatography (HIC) | DAR Distribution | Peaks corresponding to DAR 2, 4, and 6 observed. |

| Mass Spectrometry (LC-MS) | DAR for Drug 1 (DAR1) | 1.9 |

| DAR for Drug 2 (DAR2) | 1.9 | |

| Purity | >95% | |

| Size Exclusion Chromatography (SEC) | Aggregation | <5% |

| Cell-Based Cytotoxicity Assay | IC50 on Target Cell Line | 0.5 nM |

Visualizations

Caption: Workflow for dual drug ADC synthesis.

Caption: General mechanism of action for a dual-drug ADC.

Experimental Protocols

Protocol 1: Boc Deprotection of N-(Amino-PEG3)-N-bis(PEG3-Boc)

This protocol describes the removal of the Boc protecting groups to expose the two terminal primary amines.

Materials:

-

N-(Amino-PEG3)-N-bis(PEG3-Boc)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Dissolve N-(Amino-PEG3)-N-bis(PEG3-Boc) in anhydrous DCM (e.g., 10 mg/mL).

-

Add an equal volume of TFA to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection reaction by LC-MS until the starting material is consumed.[4]

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the deprotected linker, N-(Amino-PEG3)-N-bis(PEG3-amine).

Protocol 2: Conjugation of the Linker to a Monoclonal Antibody

This protocol details the attachment of the central amine of the linker to the antibody via lysine residues.

Materials:

-

Monoclonal Antibody (mAb) in PBS, pH 7.4

-

N-(Amino-PEG3)-N-bis(PEG3-Boc)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Quenching solution (1 M Tris buffer, pH 8.0)

-

Size-exclusion chromatography (SEC) system

Procedure:

-

Antibody Preparation: Adjust the antibody concentration to 5-10 mg/mL in PBS, pH 7.4.

-

Linker Activation (Optional, for Amide Coupling): While the linker has a primary amine, for robust conjugation to antibody lysines, one would typically functionalize the linker first. However, for targeting antibody carboxyl groups (less common), the following would apply: Dissolve the linker, EDC, and NHS in anhydrous DMSO.

-

Conjugation to Antibody Lysines: Prepare the antibody at 5-10 mg/mL in PBS, pH 7.4. Add a 10-fold molar excess of NHS-activated linker solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v). Incubate for 1-2 hours at room temperature.

-

Quenching: Add the quenching solution to stop the reaction.

-

Purification: Purify the antibody-linker conjugate using a pre-equilibrated SEC column to remove excess linker and reagents.

-

Characterization: Determine the concentration of the conjugate using a spectrophotometer at 280 nm.

Protocol 3: Sequential Dual Drug Conjugation to the Antibody-Linker Construct

This protocol outlines the attachment of two different drug payloads to the deprotected antibody-linker construct.

Materials:

-